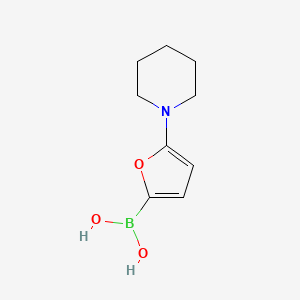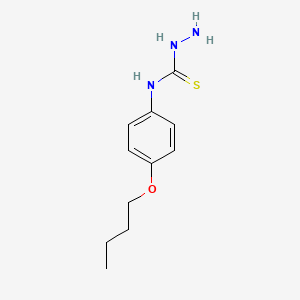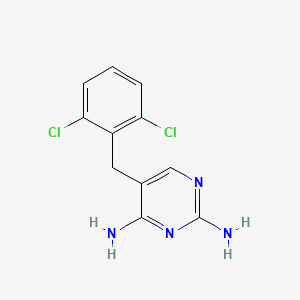
2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine is an organic compound belonging to the class of aminopyrimidines. It is characterized by the presence of two amino groups at positions 2 and 4, and a 2,6-dichlorobenzyl group at position 5 of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine typically involves the iodination of 2,4-diaminopyrimidine derivatives followed by Suzuki coupling reactions. For instance, the 5-position of 2,4-diaminopyrimidine derivatives can be iodinated using N-iodosuccinimide in dry acetonitrile. The resulting 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives are then subjected to Suzuki reactions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar iodination and coupling reactions, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Iodination: N-iodosuccinimide in dry acetonitrile is commonly used for iodination.
Suzuki Coupling: Palladium catalysts and boronic acids are used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further modified for specific applications in medicinal chemistry .
Applications De Recherche Scientifique
2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of dihydrofolate reductase, an enzyme involved in folate metabolism.
Medicine: Explored for its potential anti-tubercular activity, particularly against Mycobacterium tuberculosis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of nucleotides. By blocking this enzyme, the compound interferes with DNA synthesis and cell division, making it a potential candidate for anti-tubercular drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-5-benzylpyrimidine: Similar structure but lacks the dichlorobenzyl group.
Trimethoprim: Contains a trimethoxybenzyl group instead of a dichlorobenzyl group and is widely used as an antibacterial agent.
Uniqueness
2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine is unique due to the presence of the 2,6-dichlorobenzyl group, which may enhance its binding affinity and specificity towards certain biological targets compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H10Cl2N4 |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
5-[(2,6-dichlorophenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H10Cl2N4/c12-8-2-1-3-9(13)7(8)4-6-5-16-11(15)17-10(6)14/h1-3,5H,4H2,(H4,14,15,16,17) |
Clé InChI |
WMXCJRDWQAACHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CC2=CN=C(N=C2N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B12993472.png)
![3'-Cyclopropyl-1',1'-difluoro-spiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]](/img/structure/B12993476.png)
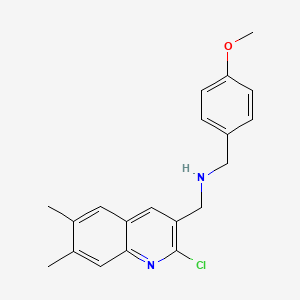

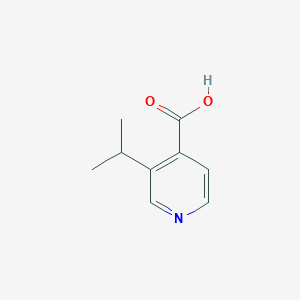
![8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12993492.png)
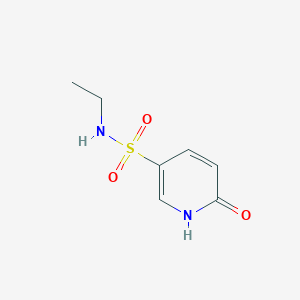
![Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12993503.png)
![5-Oxo-5H-thiazolo[3,2-a]pyridine-2-carboxylic acid](/img/structure/B12993507.png)
